molecular formula C17H21N3O2 B10787198 Cyclo(-leu-trp)

Cyclo(-leu-trp)

Cat. No.: B10787198
M. Wt: 299.37 g/mol
InChI Key: BZUNCDPEEKFTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-leu-trp) is a cyclic dipeptide composed of the amino acids leucine and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(-leu-trp) can be synthesized through various methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the cyclization of linear dipeptides under acidic or basic conditions. For example, the linear dipeptide H-Leu-Trp-OH can be cyclized using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction typically proceeds at room temperature and yields the cyclic dipeptide after purification.

Industrial Production Methods

Industrial production of Cyclo(-leu-trp) may involve large-scale solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the efficient and automated assembly of peptides on a solid support, followed by cyclization and cleavage from the resin. This method is advantageous for producing high-purity cyclic dipeptides in large quantities.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-leu-trp) can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form products such as kynurenine.

    Reduction: Reduction reactions can target the carbonyl groups in the diketopiperazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced diketopiperazine derivatives.

    Substitution: Substituted diketopiperazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological processes and as a potential signaling molecule.

    Medicine: Explored for its antimicrobial, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of Cyclo(-leu-trp) involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-phe-pro): Another cyclic dipeptide with different amino acid residues.

    Cyclo(-val-tyr): A cyclic dipeptide with valine and tyrosine residues.

    Cyclo(-ala-ala): A simpler cyclic dipeptide composed of two alanine residues.

Uniqueness

Cyclo(-leu-trp) is unique due to the presence of the hydrophobic leucine and the aromatic tryptophan residues, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUNCDPEEKFTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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